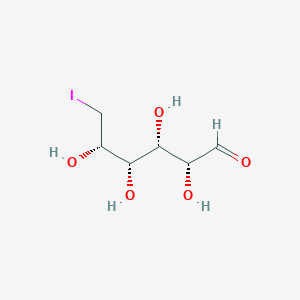

D-Glucose, 6-deoxy-6-iodo-

Description

Significance of Modified Carbohydrates in Synthetic and Biological Studies

Carbohydrates, long recognized for their primary role in energy metabolism, are now understood to be pivotal in a vast array of biological phenomena, including cell-cell recognition, immune responses, inflammation, and the progression of diseases like cancer. nih.gov The inherent structural complexity and diversity of naturally occurring carbohydrates, however, present significant challenges to their study. This has spurred the development of synthetic and modified carbohydrates, which serve as invaluable tools for probing these intricate biological systems. nih.govnih.gov

The strategic modification of carbohydrate structures, such as the introduction of specific functional groups or isotopic labels, allows researchers to dissect molecular interactions and metabolic pathways with greater precision. rsc.orgresearchgate.net These "designer" carbohydrates can act as inhibitors, probes, or tracers, enabling the elucidation of enzyme mechanisms, receptor binding events, and transport processes. nih.govfuturumcareers.com For instance, synthetic oligosaccharides are being explored for their potential in developing vaccines against infectious diseases and cancer. nih.gov The ability to create structurally defined carbohydrates through chemical and chemoenzymatic synthesis has, therefore, become essential for advancing our understanding of glycobiology and for the development of new therapeutic and diagnostic agents. nih.govrsc.org

Overview of 6-Deoxy-6-iodo-D-glucose as a Glucose Analog

Among the array of modified carbohydrates, D-Glucose, 6-deoxy-6-iodo- (often abbreviated as 6-DIG) stands out as a significant glucose analog. nih.govcymitquimica.com In this molecule, the hydroxyl group at the C-6 position of D-glucose is replaced by an iodine atom. This seemingly subtle modification has profound implications for its biological behavior. While it retains a structural similarity to glucose, allowing it to interact with glucose transporters, the substitution at the C-6 position prevents it from being phosphorylated by hexokinases, a key step in glycolysis. snmjournals.orgphysiology.org

This characteristic makes 6-DIG a valuable tool for studying glucose transport independently of its subsequent metabolism. tandfonline.comnih.gov By tracking the uptake and distribution of radioactively labeled 6-DIG (e.g., with Iodine-123 or Iodine-125), researchers can gain insights into the function and regulation of glucose transporter proteins (GLUTs) in various tissues and disease states. nih.govresearchgate.net Its biological behavior has been shown to be similar to that of 3-O-methyl-D-glucose, a well-established tracer for glucose transport. nih.govnih.gov

Scope and Research Focus on Chemical Synthesis, Analytical Methodologies, and Preclinical Applications

The utility of D-Glucose, 6-deoxy-6-iodo- in research is underpinned by robust methods for its chemical synthesis and purification. Synthetic routes often start from readily available D-glucose or its derivatives, employing protective group strategies and regioselective iodination reactions. acs.orggoogle.com For example, a common approach involves the conversion of a primary alcohol at the C-6 position to a good leaving group, such as a tosylate, which is then displaced by an iodide ion. google.com Another method involves the direct iodination of methyl α-D-glucopyranoside. acs.org

Analytical methodologies are crucial for confirming the structure and purity of the synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely employed to characterize 6-DIG and its derivatives. chemsynlab.com

The primary research focus for 6-DIG lies in its preclinical applications as a tracer for glucose transport. It has been instrumental in studies investigating insulin (B600854) resistance, a hallmark of type 2 diabetes, by allowing for the direct assessment of insulin-stimulated glucose uptake in various cell types and animal models. nih.govresearchgate.netnih.gov Furthermore, its use in conjunction with imaging techniques like Single Photon Emission Computed Tomography (SPECT) holds promise for non-invasively monitoring changes in glucose transport in pathologies such as cancer and cardiovascular disease. nih.gov

Chemical Properties of D-Glucose, 6-deoxy-6-iodo-

| Property | Value |

| Molecular Formula | C₆H₁₁IO₅ |

| Molecular Weight | 290.05 g/mol |

| Appearance | Powder |

| Synonyms | 6-iodo-6-deoxy-D-glucose, 6-Deoxy-6-iodo-D-glucopyranose, NSC 43143 |

Table generated from data in source cymitquimica.com

Preclinical Studies of 6-Deoxy-6-iodo-D-glucose (6-DIG)

| Biological Model | Key Findings | Reference |

| Human Erythrocytes | 6-DIG competes with D-glucose for entry and its uptake is inhibited by cytochalasin B. | nih.gov |

| Neonatal Rat Cardiomyocytes | Insulin increases the uptake of 6-DIG. | nih.gov |

| Isolated Perfused Rat Hearts | 6-DIG uptake is increased by insulin. | nih.gov |

| Mice | Biodistribution studies show uptake in various organs. | nih.gov |

| Adipocytes (Rat and Mouse) | 6-DIG is rapidly taken up, and this transport is stimulated by insulin. | nih.gov |

| Streptozotocin-induced Diabetic Rats | The urinary elimination of 6-DIG is accelerated in diabetic rats. | nih.gov |

Table compiled from information in sources nih.govnih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H11IO5 |

|---|---|

Molecular Weight |

290.05 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-iodohexanal |

InChI |

InChI=1S/C6H11IO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5-,6-/m1/s1 |

InChI Key |

LEEXPFSMMOTNIJ-JGWLITMVSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)I |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of D Glucose, 6 Deoxy 6 Iodo

Direct Synthesis Approaches

The direct synthesis of D-Glucose, 6-deoxy-6-iodo- often involves the strategic manipulation of hydroxyl groups in glucose or its derivatives. These methods focus on achieving regioselectivity to target the primary hydroxyl group at the C-6 position.

Nucleophilic Substitution Reactions in Glucose Derivatives

A fundamental approach to synthesizing 6-deoxy-6-iodo-D-glucose is through nucleophilic substitution reactions. smolecule.comevitachem.com In this process, the hydroxyl group at the C-6 position of a suitable glucose precursor is converted into a good leaving group, which is subsequently displaced by an iodide ion. The reactivity of the C-6 primary hydroxyl group is higher than the secondary hydroxyl groups, allowing for selective substitution under controlled conditions. This method is advantageous due to the excellent leaving group ability of the introduced iodine atom, which facilitates further chemical modifications. smolecule.com

Derivatives such as 6-chloro- and 6-bromo-D-glucose are more reactive in nucleophilic substitutions compared to their fluoro or azido (B1232118) counterparts, with the iodo-derivative being particularly reactive. This reactivity makes 6-deoxy-6-iodo-D-glucose a valuable intermediate for synthesizing a variety of other glucose derivatives. researchgate.net

Selective Iodination Strategies from Protected Glucose Precursors

To enhance the selectivity of the iodination at the C-6 position, protecting group strategies are frequently employed. These strategies involve the protection of other reactive hydroxyl groups on the glucose molecule, thereby directing the iodination to the desired C-6 position.

Methyl α-D-glucopyranoside is a commonly used starting material for the synthesis of 6-deoxy-6-iodo-D-glucose. smolecule.comresearchgate.net The anomeric hydroxyl group is protected as a methyl glycoside, which simplifies the reaction and prevents unwanted side reactions at this position. The primary hydroxyl group at C-6 can then be selectively targeted for iodination. rug.nl For instance, methyl α-D-glucopyranoside can be converted to its 6-iodo derivative, which can then be used in subsequent reactions. google.com This approach has been instrumental in the synthesis of various biologically relevant molecules. researchgate.net

A two-step synthesis starting from methyl α-D-glucopyranoside can produce methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside. acs.orgnih.gov This protected intermediate serves as a versatile building block for further chemical transformations. nih.gov

A widely used and efficient method for the selective iodination of the primary hydroxyl group in carbohydrates is the use of triphenylphosphine (B44618) (PPh3), iodine (I2), and imidazole. researchgate.netcommonorganicchemistry.com This reagent system, often referred to as the Appel reaction conditions, effectively converts primary alcohols to iodides with inversion of configuration. commonorganicchemistry.com The reaction proceeds under mild conditions and generally provides good yields. researchgate.netsci-hub.se Imidazole plays a crucial role in the reaction, likely by activating the triphenylphosphine and facilitating the formation of the reactive phosphonium (B103445) iodide species. sci-hub.sescribd.com This method has been successfully applied to the iodination of various glucose derivatives, including those with other protecting groups. nih.gov

The following table summarizes the application of the PPh3/I2/imidazole system in the synthesis of iodinated glucose derivatives:

| Starting Material | Product | Reagents | Solvent | Conditions | Yield | Reference |

| Methyl α-D-glucopyranoside | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside | 1. PPh3, Imidazole, I2 2. Ac2O, Pyridine | Toluene | 1. 80 °C, 1 h 2. rt, 17 h | 63% | acs.orgnih.gov |

| Alcohol 16 (a protected C-allyl glycoside) | Iodide 17 | PPh3, Imidazole, I2 | Toluene | rt, 30 min | Not specified | nih.gov |

| Aziridine-2-alcohol | Allylic amine | PPh3, Imidazole, I2 | THF | rt | Good to excellent | sci-hub.se |

| 2,3,4-tris(benzyloxy)-D-glucopyranoside derivative (3) | Iodinated product | PPh3, Imidazole, I2 | DCM | 10-20°C then 30-40°C | Not specified | thieme-connect.com |

Large-Scale Synthesis Protocols for 6-Deoxy-6-iodo-D-glucose

The development of large-scale synthesis protocols is crucial for the practical application of 6-deoxy-6-iodo-D-glucose, particularly in areas like radiopharmaceutical development. acs.orgnih.govresearchgate.net An improved method for the synthesis of per-6-deoxy-6-iodo-β-cyclodextrin, a related compound, highlights the importance of optimizing reaction conditions for industrial production. researchgate.net This protocol involves adding methanol (B129727) before pH adjustment, which simplifies the process and makes it suitable for large-scale preparation. researchgate.net Similarly, efficient industrial-scale preparation of key intermediates for SGLT2 inhibitors has been developed, which includes an iodination step using PPh3, imidazole, and I2. thieme-connect.com These protocols often focus on cost-effectiveness, safety, and environmental friendliness. thieme-connect.com

Conversion from Other Halogenated Glucose Analogs

6-Deoxy-6-iodo-D-glucose can also be synthesized by converting other halogenated glucose analogs, such as the 6-chloro or 6-bromo derivatives. google.com This is typically achieved through a Finkelstein-type reaction, where the halide is exchanged for iodide. For example, methyl 6-chloro-6-deoxy-α-D-glucopyranoside can be converted to its corresponding 6-iodo derivative by reaction with sodium iodide in a suitable solvent like a ketone or N,N-dimethylformamide. google.com This conversion is advantageous because the resulting iodo-derivative is often more reactive in subsequent reactions, such as hydrogenolysis. google.com The reaction of methyl 6-deoxy-6-iodo-α-D-glucopyranoside triacetate with bromine can lead to the replacement of iodine with bromine. cdnsciencepub.com

The following table provides examples of converting other halogenated glucose analogs to their iodo counterparts:

| Starting Material | Product | Reagents | Solvent | Conditions | Yield | Reference |

| Methyl 6-chloro-6-deoxy-α-D-glucopyranoside | Methyl 6-iodo-6-deoxy-α-D-glucopyranoside | Sodium Iodide | Diethyl ketone | 100 °C | Quantitative | google.com |

| 6-chloro-6-deoxycellulose | 6-deoxy-6-iodocellulose | Sodium Iodide | 2,5-Hexanedione | Not specified | >80% chlorine replacement | researchgate.net |

| Methyl 6-chloro-trichlorosulfate derivative | Methyl 6-chloro-6-deoxy-α-D-glucopyranoside (no iodo product) | Sodium Iodide | 6% aqueous methanol | Not specified | Not applicable | cdnsciencepub.com |

Derivatization and Functionalization of D-Glucose, 6-deoxy-6-iodo-

The presence of the iodo group at the C-6 position of D-glucose makes it an excellent leaving group for nucleophilic substitution reactions. This reactivity is harnessed to introduce a variety of functional groups, leading to the synthesis of diverse glucose derivatives with potential applications in medicinal chemistry and chemical biology.

Site-Specific Modification at the C-6 Position

The C-6 position of D-glucose is a primary hydroxyl group, which can be selectively targeted for modification. The conversion of this hydroxyl group to an iodo group is a key step in activating this position for further functionalization. This transformation is often achieved using reagents like triphenylphosphine and iodine. Once formed, the 6-iodo derivative becomes a versatile precursor for introducing other functionalities. For instance, it can be converted to 6-deoxy-6-amino derivatives, which can enhance the solubility of polymers like chitosan (B1678972) and provide a site for further derivatization. google.com This site-specific modification is crucial for the synthesis of targeted molecules with specific biological activities.

Synthesis of Thio-Carboranyl Glucoconjugates

A significant application of D-Glucose, 6-deoxy-6-iodo- is in the synthesis of thio-carboranyl glucoconjugates. nih.govnih.govacs.org These compounds are of interest for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy. nih.govacs.org The synthesis involves an SN2 displacement reaction where a protected 6-deoxy-6-iodo glucopyranoside acts as the electrophile. nih.govacs.org A thiol-containing carborane cage serves as the nucleophile, displacing the iodide to form a stable thioether linkage. nih.gov The reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like acetone. nih.gov The resulting glucoconjugates are designed to be recognized and transported by glucose transporters (GLUTs), which are often overexpressed in cancer cells, thereby delivering the boron atoms specifically to the tumor site. nih.govnih.govacs.org

| Starting Material | Reagent | Product |

| Methyl 2,3,4-Tri-O-acetyl-6-deoxy-6-iodo-α-d-glucopyranoside | 9-(mercapto)-1,7-dicarba-closo-dodecaborane(12), DIPEA | Methyl 2,3,4-Tri-O-acetyl-6-deoxy-6-thio-(1,7-dicarba-closo-dodecaboran-9-yl)-α-d-glucopyranoside |

Preparation of Fluoroethyl Derivatives for Analogous Research

The development of radiolabeled glucose analogs for Positron Emission Tomography (PET) imaging is a major area of research. rsc.orgnih.gov While 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) is the most widely used PET tracer for imaging glucose metabolism, researchers are exploring other fluorinated glucose derivatives. rsc.orgnih.gov 6-deoxy-6-iodo-D-glucose can serve as a precursor for synthesizing non-radioactive fluoroethyl derivatives for comparative studies. Although direct radiofluorination typically involves displacement of a better leaving group like tosylate or nosylate, the synthesis of cold (non-radioactive) standards is crucial for developing and validating new PET tracers. For instance, the synthesis of 6-[18F]fluoromaltose has been developed from a nosyl-activated precursor, highlighting the utility of C-6 functionalization in creating PET probes. researchgate.net The synthesis of [18F]fluoroethyl bromide and its subsequent reaction with precursors demonstrates a building block approach that could be adapted for creating various 18F-labeled glucose analogs. rsc.org

Formation of Unsaturated Hexose (B10828440) Derivatives via Fragmentation Reactions

D-Glucose, 6-deoxy-6-iodo- can undergo fragmentation reactions to yield unsaturated hexose derivatives, specifically 5-hexenoses. researchgate.net This transformation can be achieved under mild conditions using zinc and catalytic amounts of vitamin B12. researchgate.net This reaction, known as the Bernet-Vasella fragmentation, proceeds through a reductive elimination mechanism. unimi.it The resulting unsaturated sugars are valuable intermediates in the synthesis of various complex molecules, including natural products and their analogs. unimi.it For example, these 5-hexenose derivatives can be further transformed into isoxazolidines through cycloaddition reactions. researchgate.net Another method to produce 6-deoxyhex-5-enose derivatives involves treating the 6-iodo compound with silver fluoride (B91410) in pyridine. acs.org

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms of the reactions involved in the synthesis and derivatization of D-Glucose, 6-deoxy-6-iodo- is crucial for optimizing reaction conditions and predicting outcomes.

Exploration of SN2 Displacement Mechanisms in Iodination

The synthesis of D-Glucose, 6-deoxy-6-iodo- itself often proceeds via a nucleophilic substitution reaction. A common method involves the treatment of a protected glucose derivative, such as methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-alpha-D-galactopyranoside, with an iodide salt. researchgate.net In this case, the iodide ion acts as a nucleophile, attacking the carbon bearing the sulfonyloxy group (a good leaving group) and leading to an inversion of configuration at that center. This is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. researchgate.netmasterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com The SN2 mechanism is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group, resulting in the observed inversion of stereochemistry. masterorganicchemistry.com This stereospecificity is a hallmark of the SN2 pathway and is essential for the controlled synthesis of specific sugar isomers. The installation of a thio-carboranyl cluster at the C-6 position of a 6-deoxy-6-iodo glucopyranoside also proceeds through an SN2 displacement, highlighting the importance of this mechanism in the functionalization of this iodo-sugar. nih.govacs.org

An exploration of the chemical behavior of 6-deoxy-6-iodo-D-glucose reveals its significance as a versatile intermediate in carbohydrate chemistry. Its transformations, particularly through halogenolysis and catalyzed fragmentation, underscore its utility in the synthesis of other valuable sugar derivatives.

2 Studies on Halogenolysis Reactions Involving 6-Deoxy-6-iodo-D-glucose Intermediates

Halogenolysis, the cleavage of a chemical bond by a halogen, is a key transformation for 6-deoxy-6-iodo-D-glucose derivatives. Studies on acetylated forms of this compound, such as methyl 6-deoxy-6-iodo-α-D-glucopyranoside triacetate, provide insight into these reactions.

When methyl 6-deoxy-6-iodo-α-D-glucopyranoside triacetate is treated with an excess of bromine in glacial acetic acid with potassium acetate (B1210297), a halogenolysis reaction occurs. cdnsciencepub.com This reaction results in the replacement of the iodine atom at the C-6 position. The outcome is a nearly equimolar mixture of two main products: one where the iodine is substituted by bromine, and another where it is replaced by an acetoxy group. cdnsciencepub.com The ratio of the 6-bromo product to the 6-acetoxy product is approximately 1.1:1. cdnsciencepub.com

The course of the reaction is significantly influenced by the presence of silver acetate. When two moles of silver acetate are added per mole of bromine, the reaction proceeds much more rapidly. cdnsciencepub.com Under these catalyzed conditions, the reaction exclusively yields methyl α-D-glucopyranoside tetraacetate, where the C-6 iodo group has been replaced by an acetoxy group. cdnsciencepub.com The silver acetate helps to exclude the presence of bromide ions, which can compete in the substitution reaction. cdnsciencepub.com These experiments demonstrate that the 6-bromide product is formed, at least in part, through an attack by external bromine or bromide on the reactive intermediate. cdnsciencepub.com

| Reactant | Reagents | Key Conditions | Product(s) | Product Ratio (approx.) | Reference |

| Methyl 6-deoxy-6-iodo-α-D-glucopyranoside triacetate | Bromine, Potassium Acetate | Glacial Acetic Acid | Methyl 6-bromo-6-deoxy-α-D-glucopyranoside triacetate & Methyl α-D-glucopyranoside tetraacetate | 1.1 : 1 | cdnsciencepub.com |

| Methyl 6-deoxy-6-iodo-α-D-glucopyranoside triacetate | Bromine, Silver Acetate (2 moles per mole of Br₂) | Glacial Acetic Acid | Methyl α-D-glucopyranoside tetraacetate | Exclusive product | cdnsciencepub.com |

This table summarizes the outcomes of halogenolysis reactions on a 6-deoxy-6-iodo-D-glucose derivative under different catalytic conditions.

3 Catalytic Effects in Deoxygenation and Fragmentation (e.g., Vitamin B12 Catalysis)

The fragmentation of 6-deoxy-6-iodo-D-glucose derivatives can be effectively catalyzed, offering a mild and efficient route to other important sugar structures like δ,ε-unsaturated hexose derivatives (5-hexenoses). researchgate.net A notable example is the zinc-mediated fragmentation of 6-iodopyranosides, which is significantly enhanced by the catalytic use of vitamin B12. researchgate.net

The standard zinc-mediated fragmentation can be slow and prone to side reactions. However, when vitamin B12 is employed as a catalyst in the reaction with zinc and ammonium (B1175870) chloride in methanol, the preparation of 5-hexenoses becomes simpler, faster, and milder. researchgate.net This catalytic system reduces the occurrence of side reactions. researchgate.netresearchgate.net The reaction involves the fragmentation of the 6-deoxy-6-iodopyranoside to form the corresponding 5-hexenose. researchgate.net For instance, 6-deoxy-6-iodo-1,2:3,4-di-O-isopropylidene-α-L-galactose undergoes this fragmentation to yield the corresponding 5-hexenose. researchgate.net Similarly, methyl 2,3-di-O-acetyl-6-deoxy-6-iodo-α-D-mannopyranoside can be fragmented using this method. researchgate.net

The catalytic cycle of vitamin B12 often involves the homolytic cleavage of its cobalt-carbon bond, which initiates radical processes. rsc.org In the context of dehalogenation, the Co(I) state of vitamin B12 is a powerful nucleophile that can react with alkyl halides. The process can be facilitated by reducing agents like zinc dust. rsc.org This catalytic approach provides a convenient preparation of unsaturated sugar derivatives from 6-deoxy-6-iodo precursors. researchgate.net

| Precursor | Reaction System | Key Catalyst | Primary Product Type | Observations | Reference |

| 6-Iodopyranosides | Zinc, Ammonium Chloride | Vitamin B12 | 5-Hexenoses (δ,ε-unsaturated hexoses) | Faster, milder reaction with fewer side products compared to the uncatalyzed reaction. | researchgate.net |

| 6-deoxy-6-iodo-1,2:3,4-di-O-isopropylidene-α-L-galactose | Zinc, Ammonium Chloride | Vitamin B12 | 5-Hexenose derivative | Major product obtained via fragmentation. | researchgate.net |

| methyl 2,3-di-O-acetyl-6-deoxy-6-iodo-α-D-mannopyranoside | Zinc | Vitamin B12 | 5-Hexenose derivative | Catalyzed fragmentation in methanol. | researchgate.net |

This table illustrates the catalytic effect of Vitamin B12 in the zinc-mediated fragmentation of 6-deoxy-6-iodo-pyranoside derivatives.

Advanced Spectroscopic and Structural Characterization of D Glucose, 6 Deoxy 6 Iodo

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules in solution. For 6-deoxy-6-iodo-D-glucose and its derivatives, NMR studies have been crucial for assigning proton and carbon signals and analyzing conformational equilibria.

The structural identity of 6-deoxy-6-iodo-D-glucose derivatives is confirmed through comprehensive 1D and 2D NMR experiments. iosrjournals.org High-resolution ¹H and ¹³C NMR spectra allow for the unambiguous assignment of all proton and carbon signals in the molecule. nih.gov The substitution of the C-6 hydroxyl group with an iodine atom causes characteristic shifts in the NMR spectrum, particularly for the adjacent C-5 and C-6 nuclei.

For the closely related derivative, methyl 6-deoxy-6-iodo-α-D-glucopyranoside, detailed ¹H and ¹³C NMR data have been reported, providing a template for the analysis of the parent compound. nih.govresearchgate.net The chemical shifts are indicative of the specific electronic environment of each nucleus within the pyranose ring.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 99.5 |

| H1 | 4.75 | - |

| C2 | - | 72.1 |

| H2 | 3.50 | - |

| C3 | - | 73.8 |

| H3 | 3.65 | - |

| C4 | - | 70.3 |

| H4 | 3.35 | - |

| C5 | - | 72.0 |

| H5 | 3.85 | - |

| C6 | - | 7.6 |

| H6a | 3.25 | - |

| H6b | 3.15 | - |

| OCH₃ | 3.40 | 55.4 |

Note: The data presented is for methyl 6-deoxy-6-iodo-α-D-glucopyranoside as a representative derivative.

NMR spectroscopy is instrumental in determining the preferred conformation of sugar molecules in solution. For 6-deoxy-6-iodo-D-glucose and its derivatives, analysis of proton-proton coupling constants (³J(H,H)) and Nuclear Overhauser Effect (NOE) data confirms the dominant conformation of the pyranose ring. dntb.gov.ua

Studies on methyl 6-deoxy-6-iodo-α-D-glucopyranoside have shown that the ⁴C₁ chair conformation is the favored form in solution. nih.govresearchgate.net This conformation places the bulky substituents at C-1, C-2, C-3, and C-4 in equatorial positions, minimizing steric hindrance. The rotational preferences of the various groups attached to the pyranose ring have also been analyzed using these NMR techniques. nih.gov The conformational properties of hexopyranoses are influenced by factors such as hydrogen bonding and gauche effects, which can be studied computationally in conjunction with NMR data. dntb.gov.ua

X-ray Crystallography Studies of 6-Deoxy-6-iodo-D-glucose Derivatives

X-ray diffraction analysis of methyl 6-deoxy-6-iodo-α-D-glucopyranoside crystals has allowed for the determination of its crystal system and unit cell parameters. nih.govresearchgate.net This information defines the fundamental repeating unit of the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.012(1) |

| b (Å) | 10.134(2) |

| c (Å) | 17.011(3) |

| Volume (ų) | 1036.0(3) |

The solid-state conformation of the pyranose ring has been unequivocally identified through X-ray crystallography. Consistent with the findings from solution NMR, the methyl 6-deoxy-6-iodo-α-D-glucopyranoside molecule adopts a ⁴C₁ chair conformation within the crystal lattice. nih.govresearchgate.net This demonstrates that the ⁴C₁ conformation is the most stable form for this compound in both solution and solid phases. The puckering parameters calculated from the crystallographic data provide a quantitative description of the chair geometry. researchgate.net

The packing of molecules within the crystal is governed by a variety of intermolecular forces. In the crystal structure of methyl 6-deoxy-6-iodo-α-D-glucopyranoside, the primary stabilizing force is an extensive network of hydrogen bonds. nih.govresearchgate.net Specifically, strong intermolecular O-H···O hydrogen bonds link adjacent sugar molecules, creating a stable three-dimensional framework. nih.govnih.gov These interactions involve the hydroxyl groups of the pyranose ring acting as both donors and acceptors.

In addition to conventional hydrogen bonds, the presence of the large, polarizable iodine atom introduces other significant interactions. The analysis reveals the presence of short contacts involving the iodine atom, which contribute to the stabilization of the crystal structure. nih.gov The study of intermolecular interactions is crucial as they can significantly influence the physical properties and reaction pathways of molecules in the solid state. chemrxiv.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for dissecting the complex structural and energetic landscape of D-Glucose, 6-deoxy-6-iodo-. These theoretical approaches provide insights that are often inaccessible through experimental means alone, offering a detailed view of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Calculations for Energetic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become an essential instrument for studying drug molecules and reaction mechanisms due to its precision in resolving electronic structures. mdpi.com For halogenated derivatives of glucose, DFT calculations, particularly at the B3LYP level of theory, have been successfully employed to determine cohesive and interaction energies. mdpi.com

High-resolution structural research combined with theoretical calculations provides a deeper understanding of both intramolecular and intermolecular interactions in the solid state. mdpi.com These calculations can elucidate the principal energetic features of the structure. mdpi.com For instance, in studies of similar halogen-substituted 2-deoxy-D-glucose derivatives, DFT has been used to calculate total cohesive energies. mdpi.com These calculations reveal how steric hindrance introduced by a halogen atom can lead to a slight destabilization of the crystal lattice. mdpi.com Energy frameworks can also be calculated using DFT methods to analyze the energetic features of a crystal structure. mdpi.comrsc.org

DFT calculations utilize a variety of exchange-correlation functionals, which are categorized into different levels of complexity and accuracy, including local density approximations (LDA), generalized gradient approximations (GGA), meta-GGA, and hybrid functionals. mdpi.com Such computational studies are crucial for predicting molecular geometries, energetic characteristics, and vibrational modes of molecular crystals. mdpi.com

| Energetic Property | Computational Method/Functional | Insights Gained |

|---|---|---|

| Cohesive Energy | DFT (B3LYP functional) | Assesses the stability of the crystal lattice and the effect of substituents on lattice energy. mdpi.com |

| Interaction Energy | DFT (B3LYP functional) | Characterizes the strength and nature of intermolecular interactions within the crystal. mdpi.com |

| Energy Frameworks | DFT with basis sets (e.g., 6-31G(d,p)) | Visualizes and quantifies the energetic topology of crystal packing, highlighting the strongest interactions. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Studies in Aqueous Solutions

Molecular dynamics (MD) simulations are a cornerstone for exploring the dynamic properties of carbohydrates in solution. nih.gov For D-Glucose, 6-deoxy-6-iodo-, understanding its conformational preferences in an aqueous environment is critical, as these conformations can influence its biological activity, such as its interaction with glucose transporters. nih.gov

A specialized two-step computational protocol has been proposed to effectively study the conformational properties of hexopyranoses like 6-deoxy-6-iodo-D-glucose. dntb.gov.ua This method is designed to prevent errors that can arise from overestimating the contribution of low-energy structures rich in hydrogen bonds, which are not necessarily abundant in aqueous solutions. dntb.gov.ua Explicit-solvent MD simulations are crucial, as the primary role of water appears to be the disruption of intramolecular hydrogen bonding within the carbohydrate. researchgate.net This disruption allows the rotamer populations of flexible groups, such as the C6 side chain, to be determined more by internal electronic and steric repulsions between oxygen atoms. researchgate.net

The conformation of the exocyclic hydroxymethyl group (or its derivative in this case) is a key feature, typically described by the O6-C6-C5-O5 dihedral angle (ω). This gives rise to three distinct staggered rotameric states: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). researchgate.net Transitions between these states often face high energy barriers that can be challenging to sample adequately in conventional MD simulations. researchgate.net Therefore, enhanced sampling techniques are often employed to ensure a thorough exploration of the conformational space. researchgate.netnih.gov

| Simulation Aspect | Description | Significance |

|---|---|---|

| Force Field | Sets of parameters (e.g., GROMOS, AMBER) that define the potential energy of the system. GROMOS force fields like 45A4 and 53A6GLYC have been used for hexopyranoses. dntb.gov.uaresearchgate.net | The accuracy of the simulation is highly dependent on the quality of the force field used. researchgate.net |

| Explicit Solvent | Inclusion of individual water molecules in the simulation box. | Crucial for accurately modeling the disruption of intramolecular hydrogen bonds and achieving realistic conformational distributions. researchgate.net |

| Conformational States (ω angle) | Analysis of the rotamers around the C5-C6 bond (gg, gt, tg). | Determines the spatial orientation of the C6 substituent, which is vital for molecular recognition and interaction. researchgate.net |

| Enhanced Sampling | Techniques like local elevation umbrella sampling (LEUS) used to overcome high energy barriers. researchgate.net | Ensures comprehensive sampling of all relevant conformations, providing accurate free-energy landscapes. researchgate.netnih.gov |

Theoretical Insights into Ring-Inversion Properties of Hexopyranoses

The flexibility of the pyranose ring is a fundamental characteristic of carbohydrates. While the chair conformations (⁴C₁ and ¹C₄) are the most stable, the molecule can transiently adopt other forms like boat and skew-boat conformations. The process of converting between these conformations is known as ring inversion. For most glucose derivatives, the ⁴C₁ chair conformation is the most energetically preferred. rsc.org

Theoretical studies, particularly using enhanced-sampling molecular dynamics simulations with specialized carbohydrate force fields (e.g., GROMOS 56a6CARBO_R), have been applied to elucidate the ring-inversion properties of hexopyranoses. nih.gov These simulations can calculate the free energies associated with ring inversion. nih.gov

Research on various glycosidic linkages shows that the flexibility of the pyranose ring can be altered by functionalization. nih.gov For hexopyranoses with a 1→6 linkage, which is structurally relevant to modifications at the C6 position, studies indicate that the ring-inversion free energies are only weakly correlated with those of the corresponding monomeric units. nih.gov Furthermore, the shape of the pyranose ring has been found to affect the geometry of 1→6 glycosidic linkages to a lesser extent compared to other linkage types. nih.gov A computational protocol specifically developed for compounds like 6-deoxy-6-iodo-D-glucose places a special emphasis on accurately capturing these ring-inversion properties. dntb.gov.ua

Applications in Chemical and Biochemical Research of D Glucose, 6 Deoxy 6 Iodo

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

In the realm of organic chemistry, 6-deoxy-6-iodo-D-glucose is a prized synthetic intermediate. The iodine atom at the primary C-6 position is an excellent leaving group, making the compound a potent electrophile for nucleophilic substitution (SN2) reactions. acs.orgnih.gov This reactivity allows for the straightforward introduction of a wide variety of functional groups at this specific position, paving the way for the creation of diverse and complex carbohydrate-based molecules. acs.org

The utility of 6-deoxy-6-iodo-D-glucose as a precursor is well-documented in the synthesis of sophisticated carbohydrate analogues and glycoconjugates. Its role as a building block enables the construction of molecules that mimic or modify natural structures.

For instance, it serves as a key electrophilic starting material for creating S-linked carboranyl d-glucoconjugates. acs.orgnih.gov In these syntheses, the iodo-group is displaced by a sulfur-containing nucleophile to form a stable thioether linkage. acs.org Similarly, it has been employed in the chemoenzymatic synthesis of complex oligosaccharides like 6ω-S-α-D-glucopyranosyl-6ω-thiomaltooligosaccharides. nih.gov This process involves using the iodo-derivative of a maltotriose (B133400) or maltotetraose (B33255) to react with a protected thio-glucose, demonstrating its utility in building larger, modified sugar chains. nih.gov Furthermore, the compound is a common starting point for producing 6-amino-6-deoxy-glucoglycerolipid analogues, where the iodo group is first displaced to create the desired amine functionality. mdpi.com

The specific reactivity of 6-deoxy-6-iodo-D-glucose is also harnessed for the synthesis of rare or specifically functionalized sugars. A primary application is in the preparation of 5,6-unsaturated hexopyranosides. researchgate.netmdpi.com By treating the 6-iodo derivative with a base, an elimination reaction is induced, forming a double bond between C-5 and C-6. researchgate.netmdpi.com These unsaturated intermediates are pivotal for further transformations, such as C-5 epimerization reactions, which can convert D-glucose derivatives into less common L-hexose stereoisomers. researchgate.net This strategic conversion of an abundant sugar into rare ones is a significant achievement in carbohydrate chemistry. google.com

The compound also facilitates the synthesis of other functionalized sugars. For example, it can be converted into 6-azido-6-deoxy-D-glucose, which is then used in "click chemistry" reactions to attach various molecular entities. researchgate.net The radical-mediated reduction of the 6-iodo derivative is a key step in the scalable synthesis of versatile deoxyamino sugar building blocks. acs.org This highlights its role in producing a range of modified sugars with tailored properties for further chemical or biological studies.

Applications in the Study of Glucose Transport Mechanisms

Beyond its synthetic applications, 6-deoxy-6-iodo-D-glucose, particularly in its radiolabeled forms (e.g., with 123I or 125I), is a powerful tool for investigating the mechanisms of glucose transport into cells. nih.govnih.gov Its structural similarity to D-glucose allows it to be recognized and transported by the same cellular machinery, but the modification at the C-6 position prevents it from being phosphorylated and entering the glycolytic pathway. turkupetcentre.netphysiology.org This makes it an effective tracer specifically for the transport step.

Research has established that 6-deoxy-6-iodo-D-glucose enters cells via the family of facilitative glucose transporters (GLUTs). nih.govnih.gov Studies have shown it is a substrate for both GLUT1, which is widely distributed, and GLUT4, the primary insulin-responsive transporter found in adipose tissue and muscle. snmjournals.org The biological behavior of radiolabeled 6-deoxy-6-iodo-D-glucose has been shown to be similar to that of 3-O-methyl-D-glucose, a classic tracer of glucose transport. nih.govnih.govresearchgate.net

A key characteristic validating its use as a transport tracer is its direct competition with natural D-glucose. Studies using various cell types have demonstrated that the uptake of radiolabeled 6-deoxy-6-iodo-D-glucose is significantly inhibited by the presence of excess unlabeled D-glucose. nih.govnih.gov This competitive inhibition provides strong evidence that both molecules vie for the same binding site on the glucose transporter proteins, confirming that 6-deoxy-6-iodo-D-glucose follows the same entry pathway as its natural counterpart. nih.govnih.gov

The transport of 6-deoxy-6-iodo-D-glucose exhibits the hallmark characteristics of GLUT-mediated transport, including sensitivity to insulin (B600854) and inhibition by specific chemical agents.

Insulin-Enhanced Uptake: In insulin-sensitive tissues and cells, such as adipocytes and muscle, insulin stimulation leads to a significant increase in the uptake of 6-deoxy-6-iodo-D-glucose. nih.govnih.gov In vivo studies in non-diabetic mice showed that insulin administration increased the transport of [125I]-6-deoxy-6-iodo-D-glucose by 30% in insulin-sensitive tissues like the heart, diaphragm, and skeletal muscle. nih.govresearchgate.net This response mirrors the effect of insulin on D-glucose uptake, which involves the translocation of GLUT4 transporters to the cell membrane.

Inhibition by Cytochalasin B: Cytochalasin B is a well-known and potent inhibitor of facilitative glucose transporters. researchgate.netphysiology.org The uptake of 6-deoxy-6-iodo-D-glucose into various cells, including pancreatic cells, adipocytes, and cardiomyocytes, is effectively blocked by cytochalasin B. nih.govnih.govnih.gov This inhibition further confirms that its cellular entry is dependent on the function of GLUT proteins. researchgate.net

Table 1: Effect of Insulin on [125I]-6-deoxy-6-iodo-D-glucose Transport in Mice

This table summarizes the findings from in vivo studies on the effect of exogenous insulin on the uptake of radiolabeled 6-deoxy-6-iodo-D-glucose in various tissues of non-diabetic (db/+) and type 2 diabetic (db/db) mice. Data is based on research findings where insulin increased transport in insulin-sensitive tissues of control mice but not in insulin-resistant diabetic mice. nih.govresearchgate.net

| Tissue | Animal Model | Effect of Insulin on Uptake | Percent Increase | Reference |

| Heart | Non-diabetic (db/+) | Significant Increase | ~30% | researchgate.net, nih.gov |

| Diaphragm | Non-diabetic (db/+) | Significant Increase | ~30% | researchgate.net, nih.gov |

| Skeletal Muscle | Non-diabetic (db/+) | Significant Increase | ~30% | researchgate.net, nih.gov |

| Heart | Diabetic (db/db) | No significant change | - | researchgate.net, nih.gov |

| Diaphragm | Diabetic (db/db) | No significant change | - | researchgate.net, nih.gov |

| Skeletal Muscle | Diabetic (db/db) | No significant change | - | researchgate.net, nih.gov |

Characterization as a Non-Metabolizable Glucose Analog

D-Glucose, 6-deoxy-6-iodo- (6-DIG) is a synthetic analog of glucose where the hydroxyl group at the C-6 position is replaced by an iodine atom. This structural modification is critical to its function as a research tool, as it prevents the molecule from being phosphorylated by hexokinase, the first and rate-limiting enzyme in the glycolytic pathway. While glucose is rapidly phosphorylated to glucose-6-phosphate and trapped within the cell for further metabolism, 6-DIG is transported into cells but is not a substrate for hexokinase. snmjournals.org This resistance to phosphorylation characterizes it as a non-metabolizable glucose analog.

Research has demonstrated that 6-DIG enters cells, such as adipocytes, via the same facilitative glucose transporters (GLUTs) that are responsible for the uptake of D-glucose. snmjournals.orgCurrent time information in Bangalore, IN. Its transport is competitively inhibited by D-glucose and blocked by cytochalasin B, a known inhibitor of glucose transporters. snmjournals.org Furthermore, insulin stimulates the transport of 6-DIG into insulin-sensitive cells like adipocytes and muscle cells, indicating that it interacts with insulin-responsive GLUT isoforms, such as GLUT4. Current time information in Bangalore, IN.researchgate.net Once inside the cell, due to its inability to be phosphorylated, it is not further metabolized and does not enter the glycolytic pathway. This property allows researchers to isolate and study the transport step of glucose uptake, independent of subsequent metabolic processes.

Comparative Studies with Other Glucose Analogs (e.g., 3-O-methyl-D-glucose)

The biological behavior of 6-deoxy-6-iodo-D-glucose has been extensively compared to other glucose analogs, most notably 3-O-methyl-D-glucose (3-OMG). 3-OMG is a well-established, non-metabolizable tracer used to measure glucose transport. researchgate.net Like 6-DIG, 3-OMG is transported into cells by glucose transporters but is not phosphorylated by hexokinase.

Multiple studies have concluded that the biological behavior of 6-DIG is similar to that of 3-OMG. Current time information in Bangalore, IN.researchgate.netchemsynlab.com In various experimental models, including human erythrocytes, neonatal rat cardiomyocytes, and isolated perfused rat hearts, 6-DIG demonstrated transport characteristics analogous to 3-OMG. researchgate.net For instance, in adipocytes from both normal and insulin-resistant animal models, the biological behavior of 6-DIG and 3-OMG was found to be comparable. Current time information in Bangalore, IN.

However, some differences have been noted. While both are transported, studies in mice have shown that the uptake of radiolabeled 6-DIG in the heart and brain was lower than that of labeled 3-O-methyl-D-glucose. snmjournals.org Despite this, the fundamental similarity as non-metabolizable transport tracers makes them valuable comparative tools. The key advantage of 6-DIG over the more traditional 3-OMG is the presence of the iodine atom, which allows for labeling with radioactive iodine isotopes for use in single-photon emission computed tomography (SPECT) imaging.

Interactive Data Table: Comparison of Glucose Analogs

| Property | D-Glucose | D-Glucose, 6-deoxy-6-iodo- | 3-O-methyl-D-glucose |

|---|---|---|---|

| Transport via GLUTs | Yes | Yes snmjournals.orgCurrent time information in Bangalore, IN. | Yes researchgate.net |

| Phosphorylation by Hexokinase | Yes | No snmjournals.org | No researchgate.net |

| Metabolized in Glycolysis | Yes | No | No |

| Insulin-Stimulated Uptake | Yes | Yes Current time information in Bangalore, IN.researchgate.net | Yes |

| Suitability for Radiolabeling (Iodine Isotopes) | No | Yes researchgate.netchemsynlab.com | No |

Radiolabeling and Tracing Methodologies in Preclinical Research

The presence of an iodine atom in the 6-deoxy-6-iodo-D-glucose structure makes it an ideal candidate for radiolabeling, enabling its use as a tracer in preclinical research, particularly for non-invasive imaging studies.

Isotopic Labeling Approaches for 6-Deoxy-6-iodo-D-glucose

Two primary radioisotopes of iodine, Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I), have been successfully integrated into the 6-deoxy-6-iodo-D-glucose molecule.

Iodine-123 (¹²³I): This isotope is a gamma emitter with a relatively short half-life of 13.2 hours, making it ideal for in vivo imaging techniques like SPECT. amegroups.cn The synthesis of [¹²³I]-6-deoxy-6-iodo-D-glucose ([¹²³I]6-DIG) has been developed to serve as a potential tracer for evaluating glucose transport with SPECT. researchgate.netnih.gov Its favorable physical properties allow for high-quality imaging with relatively low radiation exposure to the subject. bioscientifica.com

Iodine-125 (¹²⁵I): With a longer half-life of about 60 days, ¹²⁵I is more suitable for in vitro experiments and longer-term in vivo studies where repeated synthesis of the radiotracer is not practical. researchgate.net [¹²⁵I]-6-deoxy-6-iodo-D-glucose has been synthesized and used extensively in biodistribution studies in animal models of diabetes and insulin resistance to trace variations in glucose transport. researchgate.netchemsynlab.com

The primary method for producing radioiodinated 6-deoxy-6-iodo-D-glucose is through an isotopic exchange reaction. researchgate.net This process involves exchanging a non-radioactive iodine atom (¹²⁷I) already present in the stable 6-deoxy-6-iodo-D-glucose molecule with a radioactive isotope, such as ¹²⁵I or ¹²³I. researchgate.netnih.gov

This halogen exchange reaction is a common and effective method for incorporating iodine radionuclides into organic molecules. nih.govmdpi.com The use of pre-synthesized, non-radioactive 6-deoxy-6-iodo-D-glucose as the precursor allows for a straightforward labeling procedure. For example, the radiolabeling of 6-DIG with ¹²⁵I is performed via a ¹²⁵I-¹²⁷I isotopic exchange. researchgate.net This method can achieve high radiochemical purity and yield, sometimes without the need for extensive purification of the final product. nih.gov

Development of Iodinated Radiopharmaceuticals for Preclinical Imaging

The development of [¹²³I]6-DIG as a radiopharmaceutical has shown significant promise for preclinical imaging of glucose transport. researchgate.net As a SPECT imaging agent, it allows for the non-invasive visualization and quantification of glucose uptake in various tissues. nih.gov

Preclinical studies in mice and rats have been conducted to determine the biodistribution and fate of the tracer. nih.govphysiology.org After intravenous injection, [¹²³I]6-DIG exhibits fast blood clearance and is primarily eliminated through the kidneys into the urine. nih.gov Imaging studies have shown accumulation in organs with high glucose transport rates and in elimination organs like the kidneys and liver. nih.gov Research using [¹²⁵I]6-DIG in diabetic (db/db) mice demonstrated its ability to detect defects in insulin-stimulated glucose transport. In non-diabetic control mice, insulin administration increased tracer uptake in insulin-sensitive tissues like the heart, diaphragm, and skeletal muscle by approximately 30%, an effect that was absent in the insulin-resistant diabetic mice. researchgate.netnih.gov These findings highlight the potential of radioiodinated 6-deoxy-6-iodo-D-glucose as a valuable tool for preclinical research into metabolic disorders such as diabetes and insulin resistance. researchgate.net

Precursor in Glycoconjugate Synthesis for Targeted Delivery in Preclinical Models

6-deoxy-6-iodo-D-glucose is a pivotal precursor in the synthesis of complex glycoconjugates designed for targeted therapeutic and diagnostic applications. Its utility stems from the strategic placement of the iodo group at the C-6 position, which transforms the glucose scaffold into a reactive building block for conjugation with other molecules.

In the field of Boron Neutron Capture Therapy (BNCT), a key challenge is the selective delivery of a sufficient concentration of boron-10 (B1234237) (¹⁰B) atoms to tumor cells. mdpi.com A promising strategy involves conjugating boron-rich moieties, such as carboranes, to glucose molecules. nih.gov This approach aims to exploit the increased glucose consumption of cancer cells via overexpressed glucose transporters, particularly GLUT1, to achieve targeted delivery—a concept often referred to as a "Trojan Horse" strategy. nih.govnih.gov

6-deoxy-6-iodo-D-glucose, often in a protected form like methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside, serves as a crucial intermediate in this process. nih.govacs.org The iodo-substituent at the C-6 position acts as an excellent leaving group in nucleophilic substitution (SN2) reactions. nih.gov This allows for the efficient attachment of boron clusters. For instance, researchers have successfully synthesized 6-thio-carboranyl D-glucoconjugates by reacting the 6-iodo-glucose derivative with various carboranyl thiols under basic conditions. nih.gov This synthetic route provides a direct method for linking the boron cage to the glucose scaffold at the C-6 position, which has been identified as an optimal site for maintaining affinity for the GLUT1 transporter. nih.gov The resulting glycoconjugates are then evaluated in vitro for their toxicity, GLUT1 affinity, and cellular uptake in cancer cell lines to assess their potential as BNCT agents. nih.govacs.org

| Carboranyl Thiol Nucleophile | Resulting Protected Glucoconjugate | Isolated Yield (%) | References |

|---|---|---|---|

| 1-mercapto-ortho-carborane (1-oCb) | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-thio-(1,2-dicarba-closo-dodecaboran-1-yl)-α-d-glucopyranoside | 55% | nih.gov |

| 1-mercapto-meta-carborane (1-mCb) | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-thio-(1,7-dicarba-closo-dodecaboran-1-yl)-α-d-glucopyranoside | 98% | nih.gov |

| 9-mercapto-ortho-carborane (9-oCb) | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-thio-(1,2-dicarba-closo-dodecaboran-9-yl)-α-d-glucopyranoside | 80% | nih.gov |

| 9-mercapto-meta-carborane (9-mCb) | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-thio-(1,7-dicarba-closo-dodecaboran-9-yl)-α-d-glucopyranoside | 90% | nih.gov |

The chemical properties of 6-deoxy-6-iodo-D-glucose make it an ideal carbohydrate-based electrophile for bioconjugation chemistry. nih.govacs.org An electrophile is a chemical species that accepts a pair of electrons to form a new covalent bond. In the case of 6-deoxy-6-iodo-D-glucose, the carbon atom at the C-6 position is rendered electrophilic by the attached iodine atom. The carbon-iodine bond is relatively weak and polarized, making iodine a good leaving group when the C-6 carbon is attacked by a nucleophile (an electron-rich species).

This reactivity is harnessed to conjugate the glucose molecule to various other chemical entities. The use of a protected 6-deoxy-6-iodo glucopyranoside building block is a common strategy in the synthesis of glycoconjugates through SN2-displacement reactions. nih.govacs.org Nucleophiles such as thiols, amines, and azides can displace the iodo group to form stable thioether, amine, or azide (B81097) linkages, respectively. This method provides a reliable and versatile way to attach the glucose moiety to peptides, lipids, polymers, or therapeutic agents, creating novel molecular structures for research in drug delivery and molecular biology. nih.gov The deoxyiodo sugar is considered a highly useful intermediate for these types of syntheses. ubi.pt

Emerging Research Directions and Future Perspectives for D Glucose, 6 Deoxy 6 Iodo

Integration into Novel Synthetic Routes for Complex Molecules

The chemical reactivity of the carbon-iodine bond at the C-6 position makes 6-deoxy-6-iodo-D-glucose a valuable intermediate in synthetic organic chemistry. Researchers have leveraged this feature to construct a variety of more complex molecules and carbohydrate derivatives.

A primary application is its role as a carbohydrate-based electrophile. It readily participates in nucleophilic substitution (SN2) reactions, allowing for the introduction of diverse functional groups at the 6-position. For instance, it serves as a key building block in the synthesis of 6-deoxy-6-thio-carboranyl D-glucoconjugates. acs.org In this synthetic route, the iodo-glucose derivative reacts with a carborane thiol in the presence of a base to form a stable thioether linkage. acs.org This strategy is pivotal in developing novel agents for boron neutron capture therapy (BNCT). acs.org

Furthermore, the iodo group can be displaced by other nucleophiles to create a range of derivatives. Studies have demonstrated its conversion into 6-azido-6-deoxy, 6-amino-6-deoxy, and 6-S-heptyl-6-thio analogues. researchgate.net These transformations open pathways to novel glycoconjugates, fluorescent probes, and modified sugars for studying biological processes. researchgate.netosti.gov The synthesis of orthogonally protected L-hexose thioglycosides has also utilized 6-deoxy-6-iodo-D-mannopyranosides, showcasing the broader utility of 6-halo-6-deoxy sugars in accessing rare but biologically important L-sugars from readily available D-sugars. mdpi.com

The table below summarizes key synthetic applications of D-Glucose, 6-deoxy-6-iodo-.

| Precursor | Reagent/Reaction Type | Product | Application Area |

| D-Glucose, 6-deoxy-6-iodo- | 1-(mercapto)-1,2-dicarba-closo-dodecaborane(12) / SN2 | 6-deoxy-6-thio-carboranyl D-glucoconjugates | Boron Neutron Capture Therapy (BNCT) acs.org |

| D-Glucose, 6-deoxy-6-iodo- derivative | Azide (B81097), Thiol, or Amine Nucleophiles / SN2 | 6-azido, 6-thio, 6-amino derivatives | Glycoconjugation, Biochemical Probes researchgate.net |

| D-manno derivative (6-deoxy-6-iodo-) | Elimination / Epimerization | L-hexose thioglycosides | Synthesis of rare sugars mdpi.com |

Advanced Applications in Molecular Imaging Agent Development (Preclinical)

A significant and promising area of research for 6-deoxy-6-iodo-D-glucose is its use in preclinical molecular imaging. When labeled with a radioactive isotope of iodine, such as Iodine-123, it becomes a valuable tracer for monitoring glucose transport in vivo.

The resulting radiotracer, [¹²³I]-6-deoxy-6-iodo-D-glucose ([¹²³I]-6DIG), has been investigated as a potential agent for Single Photon Emission Computed Tomography (SPECT). nih.gov The rationale for its use is that many diseases, including cancers and metabolic disorders, exhibit altered glucose metabolism. acs.org A tracer that can visualize and quantify glucose transport across cell membranes offers a powerful diagnostic tool.

Preclinical studies have demonstrated that [¹²³I]-6DIG behaves similarly to other glucose analogues used to trace transport, such as 3-O-methyl-D-glucose. nih.govnih.gov It enters cells using the same glucose transporter (GLUT) proteins as D-glucose. nih.gov Research in various models, including human erythrocytes, rat cardiomyocytes, and mice, has confirmed that the uptake of [¹²³I]-6DIG is a reliable indicator of glucose transport activity. nih.gov Further studies using [¹²⁵I]-6-deoxy-6-iodo-D-glucose have been conducted to understand its distribution in pancreatic tissue, revealing its potential to distinguish between the endocrine and exocrine parts of the pancreas. nih.gov These findings underscore its promise for clinical studies aimed at assessing glucose transport modifications in conditions like diabetes and insulin (B600854) resistance. nih.govnih.govresearchgate.net

Further Elucidation of Biochemical Interaction Mechanisms at the Molecular Level

Understanding how 6-deoxy-6-iodo-D-glucose interacts with biological systems at the molecular level is crucial for its application as a research tool and imaging agent. Research has focused on its interaction with glucose transporters (GLUTs), the family of membrane proteins responsible for facilitating glucose uptake into cells.

Studies have consistently shown that 6-deoxy-6-iodo-D-glucose is a substrate for these transporters. Its uptake into cells, such as adipocytes and pancreatic cells, can be competitively inhibited by an excess of natural D-glucose and by specific GLUT inhibitors like cytochalasin B. nih.govnih.gov This provides direct evidence that it utilizes the same transport machinery as glucose.

Furthermore, the transport of this molecule is sensitive to insulin, a key regulator of glucose uptake in many cell types. In insulin-sensitive cells like adipocytes, insulin treatment significantly increases the uptake of 6-deoxy-6-iodo-D-glucose. nih.gov This response mirrors the behavior of D-glucose and confirms that the C-6 modification does not abolish the molecule's ability to act as a reporter for insulin-stimulated glucose transport. The biological behavior of 6-deoxy-6-iodo-D-glucose was found to be similar to that of 3-O-methyl-D-glucose in insulin-resistant states, suggesting its utility in studying metabolic diseases. nih.gov

The following table details the observed biochemical interactions of D-Glucose, 6-deoxy-6-iodo-.

| Biological System | Interacting Molecule/Protein | Observed Effect | Implication |

| Human Erythrocytes, Rat Cardiomyocytes | Glucose Transporters (GLUTs) | Uptake of 6-deoxy-6-iodo-D-glucose | Substrate for GLUTs nih.gov |

| Adipocytes, Pancreatic Tissue | D-Glucose, Cytochalasin B | Competitive inhibition of uptake | Shares transport pathway with glucose nih.govnih.govnih.gov |

| Adipocytes | Insulin | Increased uptake | Can be used to measure insulin-stimulated transport nih.gov |

Theoretical and Computational Advancements in Understanding Chemical Behavior

Alongside experimental studies, theoretical and computational methods are providing deeper insights into the chemical behavior of 6-deoxy-6-iodo-D-glucose. These approaches allow for the analysis of its structural and dynamic properties in solution, which are critical for understanding its interaction with biological targets.

Conformational analysis has been a key focus of this research. Using techniques such as molecular dynamics (MD) simulations and Metropolis Monte Carlo algorithms, scientists can model the preferred shapes (conformations) of the molecule in an aqueous environment. researchgate.net Understanding its conformational equilibrium is essential, as only specific conformations may be recognized and transported by GLUT proteins. This research aids in the development of new force field parameters to better describe the properties of glucose and its analogues in simulations of biological processes. researchgate.net

Computational studies have also been applied to understand the affinity of derivatives of 6-deoxy-6-iodo-D-glucose for specific transporters, such as GLUT1. acs.org By modeling the docking of these glucose analogues into the transporter's binding site, researchers can predict which structural modifications are likely to enhance or diminish binding affinity. This information is invaluable for the rational design of new imaging agents or therapeutic compounds with improved targeting capabilities. acs.org

Potential for Derivatization in Materials Science and Nanotechnology

While the primary focus of research on 6-deoxy-6-iodo-D-glucose has been in the biomedical field, its chemical properties suggest potential applications in materials science. The ability to derivatize the C-6 position opens avenues for creating novel sugar-based polymers and materials.

Research has shown that reacting 6-deoxy-6-iodo derivatives of related sugars (difructose dianhydrides) with agents like chloromethyloxirane can yield hydrophilic polymers. researchgate.net This suggests that 6-deoxy-6-iodo-D-glucose could serve as a monomer or a functionalizing agent for creating biocompatible and biodegradable polymers with tailored properties. Such materials could find use in drug delivery, tissue engineering, or as hydrogels.

Although direct applications in nanotechnology are less explored, the principles of glycoconjugation are central to this field. The ability to attach 6-deoxy-6-iodo-D-glucose derivatives to nanoparticles, quantum dots, or other nanomaterials could be used to enhance their biocompatibility and target them to cells that overexpress glucose transporters, a common feature of cancer cells. This "glycotargeting" strategy is a burgeoning area of nanomedicine where this compound could potentially play a role.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 6-deoxy-6-iodo-D-glucose, and what challenges arise due to iodine's steric bulk?

- Methodology : Synthesis typically involves nucleophilic substitution at the C6 position of D-glucose derivatives. For iodination, pre-activation of the hydroxyl group (e.g., via tosylation) followed by displacement with iodide ions (e.g., using NaI in acetone under reflux) is common . Challenges include steric hindrance from iodine, requiring optimized reaction times and temperatures. Characterization via /-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm substitution and purity .

Q. How can researchers validate the structural integrity of 6-deoxy-6-iodo-D-glucose post-synthesis?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Observe the absence of the C6 hydroxyl signal (δ ~3.4–3.8 ppm) and presence of C6-iodine coupling in -NMR.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] or [M–I]) using HRMS.

- Radio-TLC/HPLC : For -labeled analogs, radiochemical purity >95% is essential .

Q. What in vivo models are suitable for preliminary assessment of 6-deoxy-6-iodo-D-glucose as a glucose transport tracer?

- Methodology : Use rodent models (e.g., rats or mice) for intravenous injection, followed by scintigraphy to track biodistribution. Blood and urine sampling at timed intervals (e.g., 0–140 minutes) quantifies elimination kinetics. Diabetic models (e.g., streptozotocin-induced) help assess transport alterations under hyperglycemia . Baseline comparisons with -FDG (fluorodeoxyglucose) can highlight specificity.

Advanced Research Questions

Q. How can conflicting data on tissue uptake of 6-deoxy-6-iodo-D-glucose between normal and diabetic models be resolved?

- Methodology :

- Kinetic Modeling : Compare clearance rates (e.g., half-life in plasma) and glomerular filtration rates (GFR) between cohorts. Diabetic polyuria accelerates urinary excretion, requiring normalization to renal function .

- Competitive Inhibition Assays : Co-administer unlabeled D-glucose to test specificity of transport systems (e.g., GLUT1/GLUT4). Reduced tracer uptake confirms competitive binding .

- Tissue-Specific Radioligand Studies : Autoradiography on excised organs (e.g., heart, liver) quantifies uptake independent of systemic elimination .

Q. What computational approaches predict the interaction of 6-deoxy-6-iodo-D-glucose with glucose transporters?

- Methodology :

- Molecular Docking : Use crystal structures of GLUT proteins (e.g., GLUT1 PDB:4PYP) to simulate binding affinity. The C6-iodine may sterically hinder interactions compared to D-glucose.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., charge distribution, orbital interactions) to assess how iodine substitution alters binding dynamics .

- MD Simulations : Track conformational stability in lipid bilayers to evaluate transport efficiency .

Q. How does 6-deoxy-6-iodo-D-glucose compare to other glucose analogs (e.g., 2-deoxy-D-glucose) in metabolic tracing studies?

- Methodology :

- Tracer Kinetic Analysis : Compare uptake rates (e.g., , ) in cell lines (e.g., HeLa, HEK293) using radiolabeled analogs.

- Metabolomic Profiling : Use LC-MS to detect phosphorylated derivatives (e.g., 6-deoxy-6-iodo-glucose-6-phosphate) and assess hexokinase activity .

- PET/SPECT Imaging : Co-register -6-DIG SPECT with -FDG PET to evaluate overlap in glucose-avid tissues .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling iodinated glucose derivatives?

- Methodology :

- Radiation Safety : For -labeled compounds, use lead shielding, dosimeters, and adhere to ALARA principles.

- Chemical Handling : Employ fume hoods for synthesis; PPE (gloves, goggles) to prevent dermal/ocular exposure.

- Waste Management : Segregate halogenated waste and use approved disposal services for radioactive materials .

Q. Which statistical methods are appropriate for analyzing time-dependent tracer uptake data?

- Methodology :

- ANOVA with Bonferroni Correction : Compare uptake across multiple time points and tissues .

- Non-linear Regression : Fit elimination curves (e.g., one-phase decay) to calculate half-lives .

- Principal Component Analysis (PCA) : Identify covariates (e.g., blood glucose levels, GFR) influencing tracer kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.